molecular formula C39H48N2O12S B1234261 Rifamycin Q CAS No. 59232-88-1

Rifamycin Q

Cat. No.: B1234261
CAS No.: 59232-88-1
M. Wt: 768.9 g/mol
InChI Key: IHVNYAAWOJQEJG-TXXBDZDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rifamycin Q, also known as this compound, is a useful research compound. Its molecular formula is C39H48N2O12S and its molecular weight is 768.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

59232-88-1

Molecular Formula

C39H48N2O12S

Molecular Weight

768.9 g/mol

IUPAC Name

[(9Z,19E,21E)-2,15,17,32-tetrahydroxy-28-(hydroxymethyl)-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate

InChI

InChI=1S/C39H48N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(15-42)40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)43)20(5)31(45)19(4)30(16)44/h10-14,16,18-20,23,30-31,34,42,44-47H,15H2,1-9H3,(H,41,49)/b11-10+,14-13-,17-12+

InChI Key

IHVNYAAWOJQEJG-TXXBDZDDSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC(=N5)CO)O)C

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC(=N5)CO)O)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2SC(=N5)CO)O)C

Synonyms

rifamycin Q

Origin of Product

United States

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